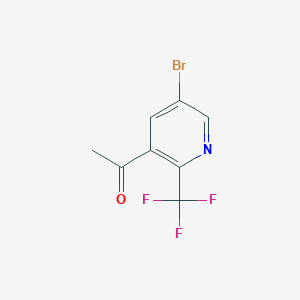
1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone is a chemical compound characterized by a bromine atom and a trifluoromethyl group attached to a pyridine ring, with an ethanone group at the 3-position. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination and Trifluoromethylation: The compound can be synthesized through the bromination of 2-(trifluoromethyl)pyridine followed by the introduction of an ethanone group at the 3-position. This typically involves the use of brominating agents like N-bromosuccinimide (NBS) and trifluoromethylating agents such as trifluoromethyl iodide (CF3I).
Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and trifluoromethylation steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of a different pyridine derivative.
Substitution: Substitution reactions at the bromine position are common, where nucleophiles replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: 1-(5-bromo-2-(trifluoromethyl)pyridin-3-yl)ethanoic acid.
Reduction: 1-(5-bromo-2-(trifluoromethyl)pyridin-3-yl)ethanol.
Substitution: 1-(5-azido-2-(trifluoromethyl)pyridin-3-yl)ethanone or 1-(5-iodo-2-(trifluoromethyl)pyridin-3-yl)ethanone.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand the effects of trifluoromethyl groups on biological systems.
Industry: It is utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
作用機序
The mechanism by which 1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.
類似化合物との比較
1-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(5-Iodo-2-(trifluoromethyl)pyridin-3-yl)ethanone: Similar structure but with an iodine atom instead of bromine.
2-(Trifluoromethyl)pyridine: A simpler compound lacking the bromine and ethanone groups.
Uniqueness: The presence of the bromine atom in 1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone provides unique reactivity compared to its chloro- and iodo- analogs. The bromine atom is more reactive and can undergo a wider range of substitution reactions, making this compound particularly versatile in synthetic applications.
特性
IUPAC Name |
1-[5-bromo-2-(trifluoromethyl)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)6-2-5(9)3-13-7(6)8(10,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIMXIWOZUHRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














